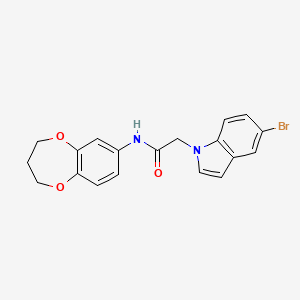

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole moiety with a benzodioxepin ring. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 5-bromoindole, can be synthesized through bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Acylation Reaction: The 5-bromoindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.

Coupling with Benzodioxepin: The final step involves coupling the acyl chloride with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the indole or benzodioxepin rings.

Reduction: Reduced forms of the compound, potentially altering the indole or benzodioxepin structures.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is not fully understood but may involve:

Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

- 2-(5-fluoro-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Uniqueness

- Bromine Substitution : The presence of a bromine atom may confer unique electronic properties and reactivity compared to chlorine or fluorine analogs.

- Biological Activity : The specific substitution pattern may result in distinct biological activities, making it a valuable compound for drug discovery and development.

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (commonly referred to as Y043-2075) is a synthetic molecule that exhibits significant biological activity. Its structure includes an indole moiety and a benzodioxepin ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular characteristics of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN2O3 |

| Molecular Weight | 401.26 g/mol |

| LogP | 3.7637 |

| Polar Surface Area | 41.381 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom in the indole structure enhances its binding affinity at specific receptors, particularly those involved in neurotransmission and cellular signaling.

Key Mechanisms:

- Melatonin Receptor Agonism : The compound mimics melatonin, acting as an agonist at melatonin receptors (MT1 and MT2). This interaction influences circadian rhythms and sleep patterns.

- Neuroprotective Effects : By modulating neurotransmitter release and reducing oxidative stress, the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

Sleep Regulation

The primary biological activity observed is its role in regulating sleep patterns. Studies indicate that this compound can effectively enhance sleep quality and duration in animal models:

- In Vivo Studies : Administration of Y043-2075 improved sleep metrics in rodent models, suggesting potential applications for insomnia and other sleep disorders.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which may help mitigate oxidative stress-related damage in cells. This property is particularly relevant for conditions such as neurodegeneration and inflammation.

Comparative Analysis

To contextualize the biological activity of Y043-2075, it is helpful to compare it with related compounds:

| Compound Name | Melatonin Receptor Affinity | Key Activity |

|---|---|---|

| Y043-2075 | High | Potent melatonin receptor agonist |

| Melatonin | Moderate | Natural hormone for sleep regulation |

| 2-Iodomelatonin | Very High | Stronger agonist than melatonin |

Case Studies

Several studies have explored the efficacy of Y043-2075:

- Study on Sleep Disorders : A controlled trial involving rodents showed that administration of Y043-2075 led to a statistically significant increase in total sleep time compared to controls .

- Neuroprotection Study : Research indicated that Y043-2075 reduced neuronal cell death in models of oxidative stress, highlighting its potential role in treating neurodegenerative diseases .

Properties

Molecular Formula |

C19H17BrN2O3 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |

InChI |

InChI=1S/C19H17BrN2O3/c20-14-2-4-16-13(10-14)6-7-22(16)12-19(23)21-15-3-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |

InChI Key |

IDYFERUQYYHASK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br)OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.